2-amino-3,5-dinitro-N,N-diphenylbenzamide
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Overview
Description
2-amino-3,5-dinitro-N,N-diphenylbenzamide (also known as DNAB) is a chemical compound that has been extensively studied for its potential applications in scientific research. DNAB is a yellow crystalline solid that is soluble in organic solvents, but insoluble in water. It has a molecular weight of 360.33 g/mol and a melting point of 219-221°C. In
Mechanism of Action
The mechanism of action of DNAB involves its interaction with enzymes and proteins in the body. DNAB has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, which inhibits their activity. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. DNAB has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
DNAB has been shown to have a number of biochemical and physiological effects. In addition to its effects on enzyme activity, DNAB has been shown to have antioxidant properties and can scavenge free radicals. DNAB has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in conditions such as arthritis and asthma. DNAB has been shown to have anticancer effects in vitro, but further studies are needed to determine its potential as a cancer treatment.
Advantages and Limitations for Lab Experiments
DNAB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. DNAB is also soluble in organic solvents, which makes it easy to work with in the lab. However, there are also some limitations to using DNAB in lab experiments. DNAB is insoluble in water, which can make it difficult to use in certain types of experiments. Additionally, DNAB has not been extensively studied in vivo, so its potential effects on animals and humans are not well understood.
Future Directions
There are several future directions for research on DNAB. One area of interest is its potential as a treatment for Alzheimer's disease. DNAB has been shown to increase the levels of acetylcholine in the brain, which is associated with improved cognitive function. Further studies are needed to determine whether DNAB could be an effective treatment for Alzheimer's disease. Another area of interest is its potential as an anticancer agent. DNAB has been shown to have anticancer effects in vitro, but further studies are needed to determine its potential as a cancer treatment in vivo. Finally, DNAB could be studied for its potential as an anti-inflammatory agent in conditions such as arthritis and asthma.
Synthesis Methods
DNAB can be synthesized using a multistep reaction process. The first step involves the nitration of diphenylamine to produce 2,2'-dinitrodiphenylamine. The second step involves the reaction of 2,2'-dinitrodiphenylamine with benzoyl chloride to produce 2-amino-3,5-dinitro-N-benzoyldiphenylamine. The final step involves the reaction of 2-amino-3,5-dinitro-N-benzoyldiphenylamine with benzoyl chloride to produce DNAB.
Scientific Research Applications
DNAB has been studied for its potential applications in scientific research, particularly in the field of biochemistry. DNAB has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which is associated with improved cognitive function. DNAB has also been studied for its potential anti-inflammatory and anticancer properties.
Properties
IUPAC Name |
2-amino-3,5-dinitro-N,N-diphenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5/c20-18-16(11-15(22(25)26)12-17(18)23(27)28)19(24)21(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYNEMNYEWMBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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